2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features a fluorobenzoyl group, a phenoxy group, and a furan-2-ylmethyl group, making it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-(4-fluorobenzoyl)phenol: This can be achieved through the Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Etherification: The 4-(4-fluorobenzoyl)phenol is then reacted with 2-bromo-N-(furan-2-ylmethyl)acetamide in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-(4-fluorobenzyl)phenoxy-N-(furan-2-ylmethyl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The furan-2-ylmethyl group could enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-fluorobenzyl)-N-methylacetamide
- 2-[4-(4-fluorobenzoyl)phenoxy]-N-(2-naphthyl)acetamide
Uniqueness
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-16-7-3-14(4-8-16)20(24)15-5-9-17(10-6-15)26-13-19(23)22-12-18-2-1-11-25-18/h1-11H,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKUNGNJOXRJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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